Oxo Sotalol-d6 Hydrochloride is a deuterated derivative of Sotalol, which is a well-established beta-adrenergic receptor antagonist and class III antiarrhythmic agent. The compound is primarily used in scientific research, particularly in pharmacology and biochemistry, where its isotopic labeling aids in the quantification and study of drug interactions and mechanisms.
The compound is synthesized from Sotalol through deuteration processes, which involve the incorporation of deuterium atoms into the molecular structure. This process enhances the stability and analytical properties of the compound, making it valuable for research applications.
Oxo Sotalol-d6 Hydrochloride falls under the category of stable isotope-labeled compounds. It is classified as a pharmaceutical intermediate due to its role in the preparation of labeled Sotalol and its applications in various biochemical studies.
The synthesis of Oxo Sotalol-d6 Hydrochloride typically involves several key steps:
Oxo Sotalol-d6 Hydrochloride has the following molecular formula:
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3;
This structure indicates the presence of multiple functional groups that contribute to its pharmacological activity.
Oxo Sotalol-d6 Hydrochloride can participate in several chemical reactions:
Oxo Sotalol-d6 Hydrochloride functions primarily by blocking beta-adrenergic receptors and inhibiting potassium channels. This dual action leads to:
The deuterated form provides improved stability and allows for accurate quantification in various experimental setups.
Relevant analytical data support these properties, making Oxo Sotalol-d6 Hydrochloride suitable for rigorous scientific applications .
Oxo Sotalol-d6 Hydrochloride has several significant applications:
This compound’s unique properties make it a valuable tool for researchers aiming to understand drug mechanisms and develop new therapeutic agents.
Oxo Sotalol-d6 Hydrochloride is a deuterium-labeled pharmaceutical compound with the systematic name N-(4-((propan-2-yl-1,1,1,3,3,3-d6)glycyl)phenyl)methanesulfonamide hydrochloride. Its molecular formula is C₁₂H₁₂D₆N₂O₃S•HCl, corresponding to a molecular weight of 312.85 g/mol (exact mass: 312.12) [1] [8]. The compound features six deuterium atoms (²H or D) strategically incorporated at the isopropylamine group (–N–CH(CD₃)₂), replacing all hydrogen atoms in the two methyl groups [4] [8]. This isotopic labeling preserves the steric and electronic properties of the parent molecule while altering mass-dependent characteristics.
The SMILES notation for this compound is:[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
[1]
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1246820-85-8 [4] [8] |
IUPAC Name | N-(4-((propan-2-yl-1,1,1,3,3,3-d6)glycyl)phenyl)methanesulfonamide hydrochloride |
Molecular Formula | C₁₂H₁₂D₆N₂O₃S•HCl |
Purity Specifications | ≥95% by HPLC; 98% atom D [3] |
Oxo Sotalol-d6 Hydrochloride serves as a critical synthetic precursor for Sotalol-d6, a deuterated analog of the antiarrhythmic drug Sotalol [1] [4]. Its primary applications include:
Isotope Effect Studies: Deuterium substitution at the isopropyl group may alter cytochrome P450-mediated metabolism, potentially extending half-life or reducing toxic metabolite formation—a key focus in deuterated drug design [5].
Synthetic Utility:As an advanced intermediate, it streamlines the synthesis of Sotalol-d6 by preserving isotopic integrity during final functional group modifications [1]. The hydrochloride form facilitates purification and storage stability [4].
The development of Oxo Sotalol-d6 Hydrochloride is intertwined with the history of Sotalol, a non-selective β-adrenergic blocker with class III antiarrhythmic properties. Key milestones include:
2010s: Advances in deuterium chemistry and regulatory incentives (e.g., FDA’s 2017 guidance on deuterated drugs) accelerated the synthesis of deuterated intermediates like Oxo Sotalol-d6 Hydrochloride [5]. Its first reported preparation involved halogen-deuterium exchange or deuterated propylene oxide as precursors [3] [8].
Research Impact:Studies using this compound have elucidated Sotalol’s binding kinetics to β-adrenergic receptors and KCNH2 (hERG) potassium channels, clarifying its reverse use-dependence (enhanced efficacy at low heart rates) [6]. Recent applications include validating rapid intravenous-to-oral transition protocols for Sotalol therapy .
Table 2: Evolution of Deuterated Sotalol Analogs
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: